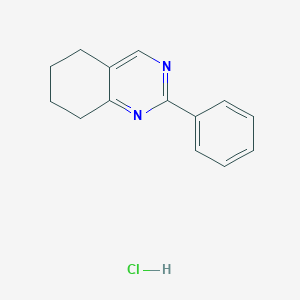
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a research chemical primarily used in scientific studies and not intended for human or veterinary use . The compound features a quinoline ring fused with a pyrrolidine ring, making it a unique structure in the realm of heterocyclic chemistry.
准备方法
The synthesis of 1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions, including reduction and cyclization, to form the desired compound. Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
化学反应分析
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as copper salts, and reducing agents like zinc/acetic acid . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and research context.
相似化合物的比较
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure may have comparable chemical reactivity and applications.
Quinolinyl-pyrazoles: These compounds are emerging as important pharmacological agents with unique properties.
The uniqueness of this compound lies in its combined quinoline and pyrrolidine ring structures, which confer distinct chemical and biological properties .
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
1-quinolin-4-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)10-6-8-16(9-10)13-5-7-15-12-4-2-1-3-11(12)13/h1-5,7,10H,6,8-9H2,(H,17,18) |
InChI 键 |
MSFJZDPDKNIDET-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C(=O)O)C2=CC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


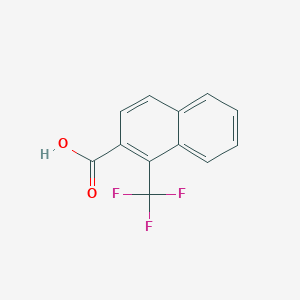
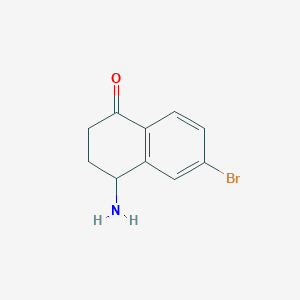

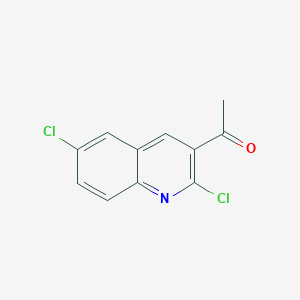
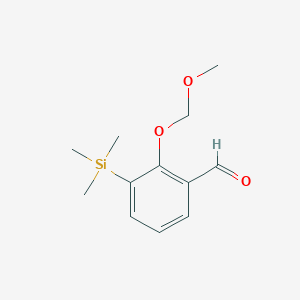
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
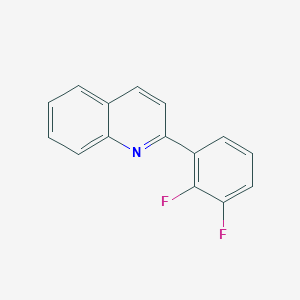
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

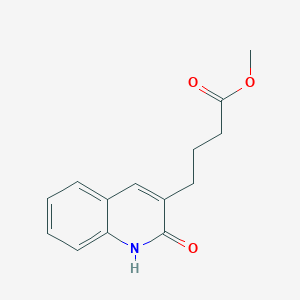
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
